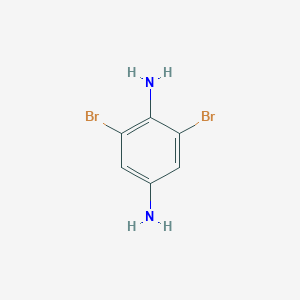

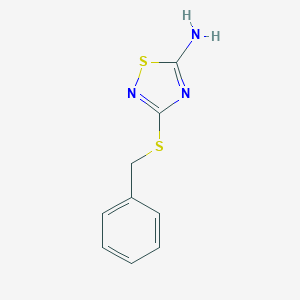

![molecular formula C18H18O6 B187172 Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 7674-99-9](/img/structure/B187172.png)

Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

説明

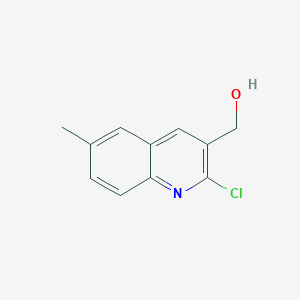

“Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate” is a chemical compound with the molecular formula C18H18O6 . It has a molecular weight of 330.33 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H18O6 . The exact structure would require more specific information or analysis.Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 437.7±40.0 °C at 760 mmHg, and a flash point of 218.5±27.3 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its refractive index is 1.588 .科学的研究の応用

Benzofuran Derivatives in Pharmaceutical Research

Benzofuran compounds exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potent biological activities and potential applications in medicinal chemistry have attracted considerable attention. For instance, certain benzofuran derivatives have shown promise as natural drug lead compounds due to their anti-hepatitis C virus activity and efficacy as anticancer agents. Novel methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, offer efficient pathways for synthesizing complex benzofuran compounds with minimal side reactions and high yields, suggesting their significant potential in drug discovery and development (Miao et al., 2019).

Benzofuran in Antimicrobial Agents

The benzofuran scaffold has emerged as a critical structure in designing antimicrobial agents with activity against various clinically approved targets. Benzofuran and its derivatives have been found in natural products and synthetic compounds, showing a wide range of biological and pharmacological applications. Recent developments have highlighted their vital role as pronounced inhibitors against numerous diseases, viruses, fungus, microbes, and enzymes. The presence of specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, significantly enhances therapeutic activities compared to reference drugs (Dawood, 2019).

Applications in Biofuel Production

Biomass-derived 2,5-dimethylfuran (DMF), a related furan derivative, is considered a promising biofuel due to its similar physicochemical properties to petroleum-based fuels. Research on DMF’s synthesis pathway and its application highlights the potential of DMF for spark and compression ignition engines based on performance characteristics and emission behavior. Blending DMF with gasoline or diesel fuel could offer better engine-out emissions without compromising performance, indicating the relevance of furan derivatives in sustainable energy solutions (Nguyen et al., 2021).

作用機序

- The primary targets of Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate are not well-documented in the literature. However, further research is needed to identify specific proteins or receptors that interact with this compound.

- Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate likely interacts with cellular components through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces).

- Absorption : Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is likely absorbed through passive diffusion in the gastrointestinal tract.

Target of Action

Mode of Action

Pharmacokinetics

特性

IUPAC Name |

diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-5-21-17(19)15-9(3)23-13-8-12-14(7-11(13)15)24-10(4)16(12)18(20)22-6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKGXXNWAGBBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998054 | |

| Record name | Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7674-99-9 | |

| Record name | NSC39626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

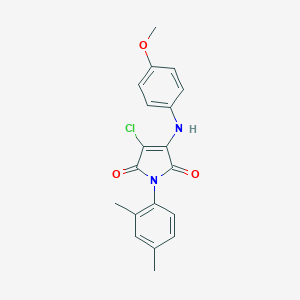

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)